molecular formula C18H13N5O2 B12764519 Pyrazolo(1,5-a)pyrimidine-6-carboxamide, 1,7-dihydro-7-oxo-1-phenyl-N-3-pyridinyl- CAS No. 87948-46-7

Pyrazolo(1,5-a)pyrimidine-6-carboxamide, 1,7-dihydro-7-oxo-1-phenyl-N-3-pyridinyl-

Cat. No.: B12764519
CAS No.: 87948-46-7
M. Wt: 331.3 g/mol
InChI Key: FZJXNDFMWFXBPD-UHFFFAOYSA-N
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Description

Pyrazolo(1,5-a)pyrimidine-6-carboxamide, 1,7-dihydro-7-oxo-1-phenyl-N-3-pyridinyl- is a compound belonging to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the condensation of aminopyrazoles with β-dicarbonyl compounds. The reaction proceeds via an addition-elimination mechanism, where the aminopyrazole reacts with the β-dicarbonyl compound to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often include the use of solvents like ethanol and catalysts such as potassium hydroxide .

Industrial Production Methods

Industrial production methods for pyrazolo[1,5-a]pyrimidine derivatives focus on optimizing yield and purity. These methods often involve multi-step synthesis processes, including the initial formation of the pyrazolo[1,5-a]pyrimidine core followed by functionalization to introduce various substituents .

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions include oxo derivatives, dihydro derivatives, and various substituted pyrazolo[1,5-a]pyrimidines .

Scientific Research Applications

Chemistry

In chemistry, pyrazolo[1,5-a]pyrimidine derivatives are used as fluorophores due to their tunable photophysical properties. They are employed in the development of chemosensors and organic light-emitting devices .

Biology

Biologically, these compounds have shown potential as antitumor agents. They exhibit enzymatic inhibitory activity, making them valuable in drug discovery and development .

Medicine

In medicine, pyrazolo[1,5-a]pyrimidine derivatives are explored for their anticancer potential. They are also investigated for their roles as central nervous system agents, anti-inflammatory agents, and antiviral agents .

Industry

Industrially, these compounds are used in the production of materials with specific optical properties. Their stability and emission intensities make them suitable for various applications in material science .

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyrimidine derivatives involves their interaction with specific molecular targets. These compounds can act as inhibitors of various enzymes, thereby modulating biochemical pathways. For instance, they can inhibit kinases involved in cell signaling, leading to anticancer effects .

Properties

CAS No.

87948-46-7

Molecular Formula

C18H13N5O2

Molecular Weight

331.3 g/mol

IUPAC Name

7-oxo-1-phenyl-N-pyridin-3-ylpyrazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C18H13N5O2/c24-17(21-13-5-4-9-19-11-13)15-12-20-16-8-10-22(23(16)18(15)25)14-6-2-1-3-7-14/h1-12H,(H,21,24)

InChI Key

FZJXNDFMWFXBPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=CC3=NC=C(C(=O)N32)C(=O)NC4=CN=CC=C4

Origin of Product

United States

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